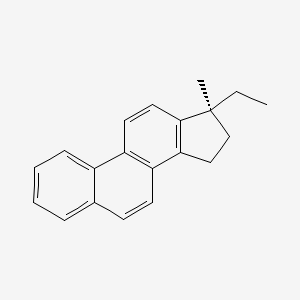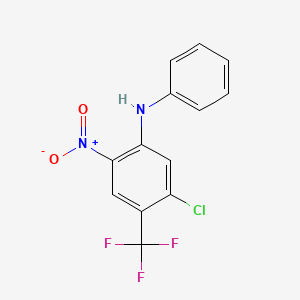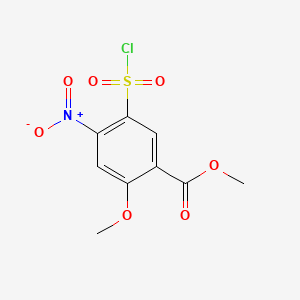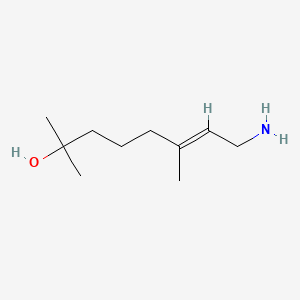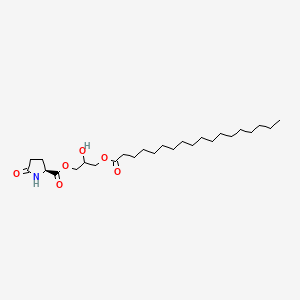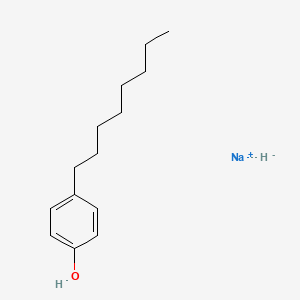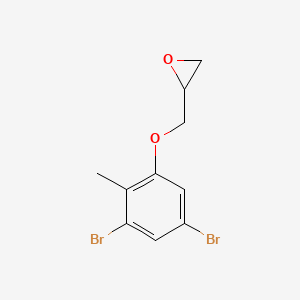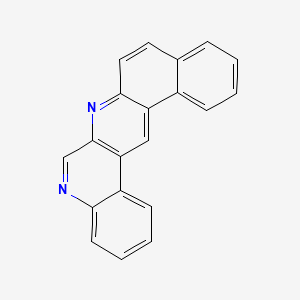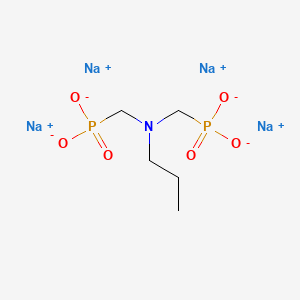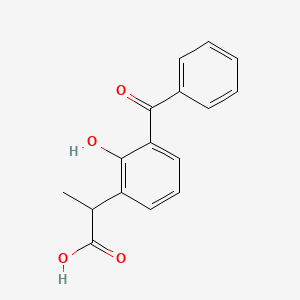
Bis(2-aminoethyl) dodecyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of bis(2-aminoethyl) dodecyl phosphate typically involves the reaction of dodecyl phosphate with 2-aminoethanol under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield . The use of high-purity reagents and stringent quality control measures are essential to produce the compound at an industrial scale .
Analyse Des Réactions Chimiques
Types of Reactions: Bis(2-aminoethyl) dodecyl phosphate can undergo various chemical reactions, including:
Oxidation: The aminoethyl groups can be oxidized to form corresponding oxides.
Reduction: The phosphate group can be reduced under specific conditions.
Substitution: The aminoethyl groups can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate .
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides , while reduction can produce phosphines .
Applications De Recherche Scientifique
Bis(2-aminoethyl) dodecyl phosphate has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism by which bis(2-aminoethyl) dodecyl phosphate exerts its effects involves its interaction with cell membranes and proteins . The compound can integrate into lipid bilayers, altering membrane fluidity and permeability . Additionally, it can bind to proteins, affecting their structure and function . These interactions are mediated by the aminoethyl groups and the phosphate moiety , which can form hydrogen bonds and electrostatic interactions with biological molecules .
Comparaison Avec Des Composés Similaires
- Bis(2-aminoethyl) octyl phosphate
- Bis(2-aminoethyl) hexyl phosphate
- Bis(2-aminoethyl) decyl phosphate
Comparison: Compared to its analogs, bis(2-aminoethyl) dodecyl phosphate has a longer alkyl chain, which can enhance its hydrophobic interactions and increase its efficacy as a surfactant . This unique structure makes it particularly useful in applications requiring strong amphiphilic properties .
Propriétés
Numéro CAS |
85508-15-2 |
|---|---|
Formule moléculaire |
C16H37N2O4P |
Poids moléculaire |
352.45 g/mol |
Nom IUPAC |
bis(2-aminoethyl) dodecyl phosphate |
InChI |
InChI=1S/C16H37N2O4P/c1-2-3-4-5-6-7-8-9-10-11-14-20-23(19,21-15-12-17)22-16-13-18/h2-18H2,1H3 |
Clé InChI |
JRTPEOMCPOZXQW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCOP(=O)(OCCN)OCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


